Cas no 1396891-92-1 ((2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide)

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide structure
1396891-92-1 structure
商品名:(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide
CAS番号:1396891-92-1
MF:C18H15FN2OS2
メガワット:358.452904939651
CID:6339176
PubChem ID:71795377

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide
    • AKOS024546196
    • (2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
    • VU0542217-1
    • F6261-0634
    • 1396891-92-1
    • (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide
    • (E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide
    • インチ: 1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+
    • InChIKey: OUAXOAWNSONQMM-RMKNXTFCSA-N
    • ほほえんだ: S1C(C2=CC=CS2)=NC(C)=C1CNC(/C=C/C1C=CC(=CC=1)F)=O

計算された属性

  • せいみつぶんしりょう: 358.06098362g/mol
  • どういたいしつりょう: 358.06098362g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 98.5Ų

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6261-0634-1mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
1mg
$54.0 2023-09-09
Life Chemicals
F6261-0634-10μmol
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6261-0634-10mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
10mg
$79.0 2023-09-09
Life Chemicals
F6261-0634-75mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
75mg
$208.0 2023-09-09
Life Chemicals
F6261-0634-20μmol
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6261-0634-2mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
2mg
$59.0 2023-09-09
Life Chemicals
F6261-0634-15mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
15mg
$89.0 2023-09-09
Life Chemicals
F6261-0634-2μmol
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6261-0634-25mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
25mg
$109.0 2023-09-09
Life Chemicals
F6261-0634-4mg
(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide
1396891-92-1
4mg
$66.0 2023-09-09

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 関連文献

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamideに関する追加情報

Introduction to Compound with CAS No. 1396891-92-1 and Product Name: (2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide

This compound, identified by the CAS number 1396891-92-1, is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical research. The product name, (2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide, provides a detailed insight into its chemical composition and potential biological activities. This introduction aims to explore the compound's structure, its significance in medicinal chemistry, and its potential applications based on the latest research findings.

The molecular structure of this compound features a combination of aromatic rings, heterocyclic moieties, and functional groups that are known to play crucial roles in drug design. The presence of a fluorophenyl group at the 4-position suggests potential interactions with biological targets that are sensitive to fluorine substitution, which is a common strategy in the development of bioactive molecules. Additionally, the incorporation of a thiophene ring and a thiazole ring provides a scaffold that is rich in electronic properties, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The compound in question exhibits structural features that are reminiscent of molecules known to interact with enzymes and receptors involved in various disease processes. For instance, the amide functionality and the double bond in the propenamide moiety are common motifs found in drugs that exhibit potent binding affinities. This structural similarity has prompted researchers to investigate its potential as a lead compound for drug discovery.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. The combination of a fluorophenyl, a thiophene, and a thiazole moiety creates a complex three-dimensional surface that can be optimized for interaction with biological targets. Computational modeling studies have suggested that this compound could bind effectively to enzymes such as kinases and proteases, which are often implicated in various diseases. These predictions are supported by experimental data from high-throughput screening assays, which have identified analogs of this compound as hits with promising biological activity.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Heterocycles such as thiophenes and thiazoles are known for their ability to modulate biological processes due to their unique electronic and steric properties. In particular, the thiazole ring has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methyl-substituted thiophene ring in this compound adds another layer of complexity, potentially influencing its pharmacokinetic profile and bioavailability. These features make it an intriguing candidate for further investigation.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. The synthesis involves multi-step reactions that require careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings and heterocyclic moieties. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis. These synthetic approaches highlight the compound's feasibility as a viable candidate for drug development.

The biological evaluation of this compound has revealed several promising activities that warrant further exploration. In vitro assays have shown that it exhibits inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. For example, preliminary data suggest that it may inhibit the activity of cyclin-dependent kinases (CDKs), which are known to play a role in cell cycle regulation. Similarly, it has shown potential interactions with inflammatory pathways, indicating its possible use as an anti-inflammatory agent.

The pharmacokinetic properties of this compound are also an area of interest. Studies using computational models have predicted favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Furthermore, animal studies have provided insights into its distribution and excretion profiles, suggesting potential routes for further optimization to enhance bioavailability and reduce toxicity.

In conclusion, the compound with CAS number 1396891-92-1 and product name (2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its combination of aromatic rings, heterocyclic moieties, and functional groups makes it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it holds great potential for addressing unmet medical needs across various therapeutic areas.

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